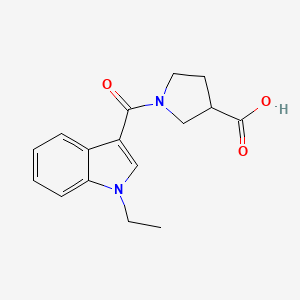![molecular formula C17H18N2O6S B6664654 1-[4-(Furan-2-ylmethylsulfamoyl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B6664654.png)
1-[4-(Furan-2-ylmethylsulfamoyl)benzoyl]pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Furan-2-ylmethylsulfamoyl)benzoyl]pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a sulfonamide group, and a pyrrolidine ring
Preparation Methods
The synthesis of 1-[4-(Furan-2-ylmethylsulfamoyl)benzoyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the furan-2-ylmethylsulfamoylbenzoyl intermediate, followed by its coupling with pyrrolidine-3-carboxylic acid under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(Furan-2-ylmethylsulfamoyl)benzoyl]pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
1-[4-(Furan-2-ylmethylsulfamoyl)benzoyl]pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Furan-2-ylmethylsulfamoyl)benzoyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(Furan-2-ylmethylsulfamoyl)benzoyl]pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
3-Methoxyphenylboronic acid: Used in organic synthesis and as a reagent in various chemical reactions.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with applications in catalysis and synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-[4-(furan-2-ylmethylsulfamoyl)benzoyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c20-16(19-8-7-13(11-19)17(21)22)12-3-5-15(6-4-12)26(23,24)18-10-14-2-1-9-25-14/h1-6,9,13,18H,7-8,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUJGUBOQQTANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(5-Methoxy-2,3-dihydroindol-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B6664572.png)
![2-[4-[Cyclopropyl-[(3-nitrophenyl)methyl]carbamoyl]-2,6-dimethylphenoxy]acetic acid](/img/structure/B6664573.png)
![2-[3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-3-oxopropyl]benzoic acid](/img/structure/B6664577.png)
![2-[3-[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)amino]-3-oxopropyl]benzoic acid](/img/structure/B6664584.png)
![3-[2-[2-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid](/img/structure/B6664587.png)
![2-[2,6-Dimethyl-4-[3-(3-methylbutoxy)pyrrolidine-1-carbonyl]phenoxy]acetic acid](/img/structure/B6664597.png)
![3-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid](/img/structure/B6664616.png)
![2-[2,6-Dimethyl-4-(2-oxa-7-azaspiro[4.4]nonane-7-carbonyl)phenoxy]acetic acid](/img/structure/B6664624.png)
![2-[3-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid](/img/structure/B6664630.png)
![2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664635.png)
![3-[2-[(1-Cyclopropylcyclopropyl)methylamino]-2-oxoethyl]benzoic acid](/img/structure/B6664637.png)
![2-[3-Oxo-3-[2-[2-(trifluoromethoxy)phenyl]ethylamino]propyl]benzoic acid](/img/structure/B6664638.png)

![2-[2-(3,4-dimethoxyphenyl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664661.png)
